molecular formula C5H9O6- B1237410 L-Arabinonate

L-Arabinonate

Cat. No.: B1237410
M. Wt: 165.12 g/mol
InChI Key: QXKAIJAYHKCRRA-YVZJFKFKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-arabinonate is conjugate base of L-arabinonic acid. It is a conjugate base of a L-arabinonic acid. It is an enantiomer of a D-arabinonate.

Scientific Research Applications

1. Biomedical and Health Effects

L-Arabinose, primarily produced by hydrolysis of hemicellulose, exhibits significant biomedical and health effects. It functions as an intestinal sucrase inhibitor, impacting diseases like diabetes, chronic constipation, mineral absorption disorder, and secondary bile acid formation disorder. Its similarity in taste to sucrose, with about half the sweetness, makes it a viable functional additive in medical and pharmaceutical applications (Hu et al., 2018).

2. Modulation of Gut Microbiota

In a study involving mice, L-Arabinose demonstrated the ability to inhibit colitis by modulating gut microbiota. This monosaccharide repressed DSS-induced colitis and inhibited p38-/p65-dependent inflammation activation. The study highlighted L-Arabinose's potential as a functional food or novel therapeutic strategy for intestinal health (Li et al., 2019).

3. Enzymatic Properties and Crystal Structure

Research on L-Arabinonate dehydratase from Rhizobium leguminosarum provides insights into the enzyme's structure and function. This enzyme, which catalyzes the conversion of this compound, is important for understanding the molecular basis of its activity and potential applications (Rahman et al., 2017).

4. Metabolic Syndrome and Obesity Prevention

L-Arabinose has shown efficacy in preventing metabolic syndrome and obesity. It affects glucose and lipid metabolism and suppresses obesity in rats with metabolic syndrome induced by a high-carbohydrate, high-fat diet. These findings suggest its potential as a treatment for metabolic syndrome (Hao et al., 2015).

5. Selective Inhibition of Intestinal Sucrase

L-Arabinose selectively inhibits intestinal sucrase activity without affecting other intestinal enzymes, demonstrating its specific action and potential application in dietary management (Seri et al., 1996).

6. Gene Regulation Studies

Studies on the L-Arabinose operon in Escherichia coli have provided valuable insights into gene activity regulation, DNA looping, and protein-DNA interactions, which are fundamental in understanding genetic regulation mechanisms (Schleif, 2000).

7. Glycemic and Insulinemic Responses

Research indicates that L-Arabinose can significantly lower postprandial glycemic and insulinemic responses in humans, suggesting its utility in managing blood sugar levels (Pol et al., 2022).

Properties

Molecular Formula

C5H9O6-

Molecular Weight

165.12 g/mol

IUPAC Name

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4+/m0/s1

InChI Key

QXKAIJAYHKCRRA-YVZJFKFKSA-M

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O

SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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